![molecular formula C10H4Cl2F3N3O B2549202 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1272305-66-4](/img/structure/B2549202.png)
1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
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Overview
Description
Triazole analogues are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles and is a feature of many natural products and medicinal agents .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of aldehydes and ketones to form chalcones, followed by cyclization with different aryl azides to produce triazole compounds through a 1,3-dipolar cycloaddition .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds are known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and more .Scientific Research Applications
Antifungal Applications
Triazole derivatives have been extensively researched for their antifungal properties. The solubility and partitioning processes of a novel potential antifungal compound from the 1,2,4-triazole class have been characterized, indicating its potential for biological applications, particularly in antifungal therapies (Volkova, Levshin, & Perlovich, 2020). Additionally, research on tetraconazole, a triazole fungicide, showcases the synthesis and biological activity of this compound, highlighting the broad spectrum of triazole derivatives in combating fungal infections (Bianchi, Cesti, Spezia, Garavaglia, & Mirenna, 1991).
Material Science and Polymer Chemistry
Triazole compounds have shown significant potential in material science, particularly in the synthesis of functional materials. Research into the polymerization of ethylenic monomers initiated by superacids and the complexation of trifluoromethanesulphonates indicates the role of triazole derivatives in developing new polymer materials with specific properties (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Corrosion Inhibition
The efficiency of triazole derivatives in corrosion inhibition has been studied, with findings indicating their potential to protect metals in acidic media. This highlights their importance in industrial applications where corrosion resistance is crucial (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Catalysis
Research into the catalytic properties of triazole derivatives reveals their potential in facilitating chemical reactions, including hydrogenation processes. The development of highly active orthometalated heterocyclic carbene ruthenium catalysts based on triazole demonstrates the utility of these compounds in enhancing the efficiency of catalytic reactions (Baratta, Schütz, Herdtweck, Herrmann, & Rigo, 2005).
Structural and Synthetic Chemistry
The synthesis and structural characterization of triazole derivatives contribute to the understanding of their chemical behavior and potential applications in designing new compounds with desired properties. This area of research supports the development of novel materials and pharmaceuticals by exploring the chemical reactivity and interactions of triazole-based compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O/c11-5-1-6(12)3-7(2-5)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPATWCKSNYTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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